molecular formula C23H22O9 B4154135 3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate

3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate

Cat. No.: B4154135
M. Wt: 442.4 g/mol
InChI Key: ZGFVNGHFIHMQHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate typically involves multiple steps:

    Preparation of 4-methyl-2-oxo-2H-chromene-7-carboxylic acid: This can be achieved through the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst.

    Esterification: The carboxylic acid group of 4-methyl-2-oxo-2H-chromene-7-carboxylic acid is esterified with 3,4,5-trimethoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups such as halogens, nitro groups, or alkyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The presence of the coumarin and trimethoxybenzoate moieties suggests potential interactions with proteins and nucleic acids, leading to modulation of biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2-oxo-2H-chromen-7-yl benzoate
  • 3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate
  • 3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate

Uniqueness

Compared to similar compounds, 3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate stands out due to the presence of the trimethoxybenzoate group, which may enhance its biological activity and solubility. The combination of coumarin and trimethoxybenzoate moieties provides a unique structural framework that can be exploited for various applications in research and industry.

Properties

IUPAC Name

[3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxochromen-7-yl] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O9/c1-12-15-7-6-14(10-17(15)32-23(26)16(12)11-20(24)29-4)31-22(25)13-8-18(27-2)21(30-5)19(9-13)28-3/h6-10H,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFVNGHFIHMQHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate
Reactant of Route 2
Reactant of Route 2
3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate
Reactant of Route 3
Reactant of Route 3
3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate
Reactant of Route 4
Reactant of Route 4
3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate
Reactant of Route 5
Reactant of Route 5
3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate
Reactant of Route 6
Reactant of Route 6
3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.